

What is the structure of Thiol-PEG12-acid?

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Compound of Interest		
Compound Name:	Thiol-PEG12-acid	
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An In-Depth Technical Guide to the Structure and Properties of Thiol-PEG12-acid

Introduction

Thiol-PEG12-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal thiol group and a terminal carboxylic acid group separated by a discrete 12-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecules and surfaces.[1] The PEG spacer enhances aqueous solubility and biocompatibility, while the orthogonal reactivity of the terminal functional groups allows for controlled, stepwise conjugation strategies.[1][2] This guide provides a detailed examination of its structure, physicochemical properties, reactivity, and the analytical methods used for its characterization, tailored for researchers and professionals in drug development.

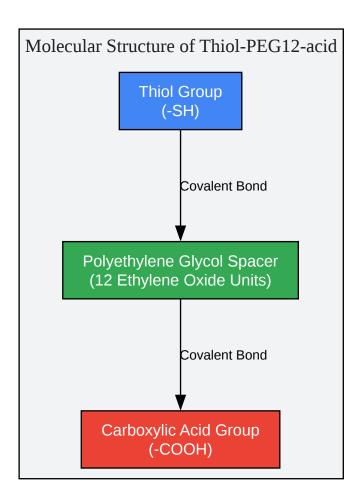
Core Molecular Structure

The structure of **Thiol-PEG12-acid** is defined by three key components that dictate its functionality: a thiol group, a PEG spacer, and a carboxylic acid group.

Terminal Thiol Group (-SH): This sulfhydryl group is a potent nucleophile, enabling specific
covalent bond formation with a variety of substrates. It exhibits high reactivity towards
maleimides, haloacetamides, and the surfaces of noble metals like gold.[1] This functionality
is crucial for attachment to cysteine residues in proteins or for immobilizing molecules on
gold nanoparticles and surfaces.[1]



- Polyethylene Glycol (PEG12) Spacer: The linker consists of a discrete chain of 12 ethylene oxide units.[1] This hydrophilic spacer imparts greater water solubility to the molecule and any resulting conjugates, which is highly advantageous in biological systems.[1][2] It also helps to minimize non-specific interactions and can improve the pharmacokinetic properties of conjugated drugs. The monodisperse spacer is 39 atoms in length, corresponding to approximately 46.8 Å.[3][4]
- Terminal Carboxylic Acid (-COOH): Located at the opposite end from the thiol group, the
 carboxylic acid provides another site for conjugation.[1] This group can be chemically
 activated, typically using carbodiimide chemistry (e.g., EDC with NHS), to react with primary
 amines, such as those on lysine residues of proteins, forming stable amide bonds.[1][2]



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Caption: Logical relationship of **Thiol-PEG12-acid**'s functional components.



Physicochemical Properties

The quantitative properties of **Thiol-PEG12-acid** are critical for its application in precise scientific protocols.

Property	Value	Reference(s)
CAS Number	1032347-93-5	[2][3][4]
Chemical Formula	C27H54O14S	[2][3]
Molecular Weight	634.77 g/mol	[3][4]
Purity (Typical)	≥95% (as determined by HPLC)	[1][2]
PEG Spacer Length	39 atoms (~46.8 Å)	[3][4]
Appearance	Solid or viscous liquid	
Storage Conditions	-20°C, under an inert atmosphere	[2][3]
Common Solvents	Water, Methylene chloride, Acetonitrile, DMSO	[3]

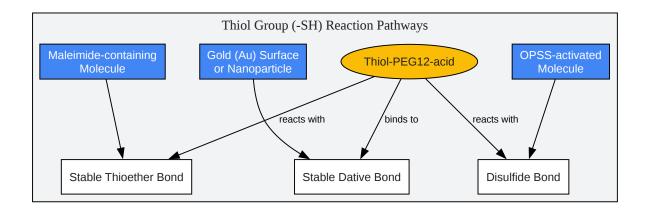
Reactivity and Functionalization Workflows

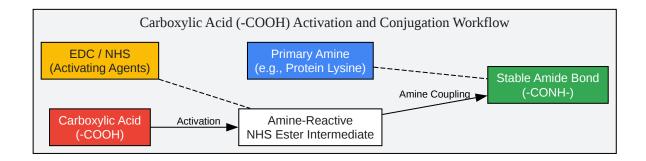
The utility of **Thiol-PEG12-acid** stems from the orthogonal reactivity of its two terminal groups, allowing for specific and directed conjugation strategies.

Thiol Group Reaction Pathways

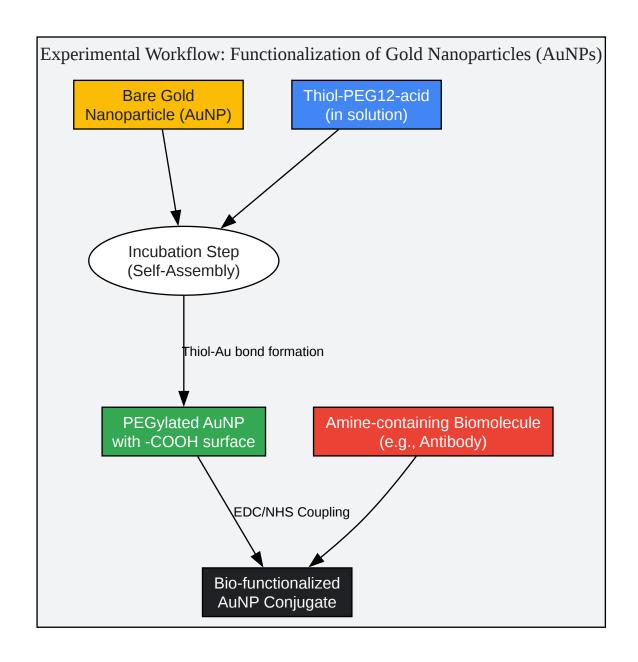
The thiol group is highly reactive with specific electrophiles and metal surfaces. This allows for stable anchoring of the linker to proteins, surfaces, or other molecules. Key reactions include Michael addition with maleimides and dative bond formation with gold surfaces.











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